2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-(2-ACETAMIDOPHENOXY)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamidophenoxy group and a phenyl-dihydro-pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ACETAMIDOPHENOXY)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Acetamidophenoxy Intermediate: This step involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetamidophenol.
Coupling with Pyrazole Derivative: The 2-acetamidophenol is then reacted with a pyrazole derivative, such as 1-phenyl-3-chloropyrazole, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ACETAMIDOPHENOXY)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ACETAMIDOPHENOXY)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Acetamidophenoxy)acetic acid: Similar structure but lacks the pyrazole group.
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide: Similar structure but lacks the acetamidophenoxy group.
Uniqueness
2-(2-ACETAMIDOPHENOXY)-N-(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)ACETAMIDE is unique due to the combination of the acetamidophenoxy and phenyl-dihydro-pyrazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2-acetamidophenoxy)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |
InChI |
InChI=1S/C19H20N4O3/c1-14(24)20-16-9-5-6-10-17(16)26-13-19(25)21-18-11-12-23(22-18)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
AKDOXTMRIIFMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)NC2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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